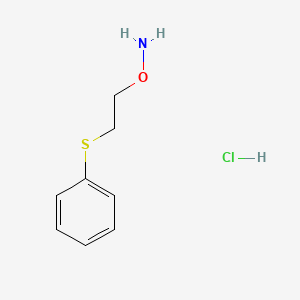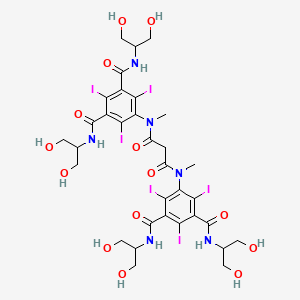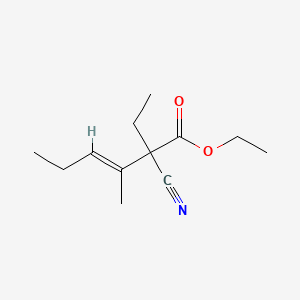
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethyl chain, which is further connected to a hydroxylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride typically involves the reaction of 2-phenylsulfanyl-ethanol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modification of protein function. The hydroxylamine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- O-(2-Phenylsulfanyl-ethyl)-amine hydrochloride
- O-(2-Phenylsulfanyl-ethyl)-hydroxylamine
- 2-Phenylsulfanyl-ethanol
Uniqueness
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt form, also makes it more versatile for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C8H12ClNOS |
|---|---|
Peso molecular |
205.71 g/mol |
Nombre IUPAC |
O-(2-phenylsulfanylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
Clave InChI |
KCYOQGSKIKCGMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)


